S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate
Brand Name: Vulcanchem
CAS No.: 80756-85-0
VCID: VC0194001
InChI: InChI=1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15)
SMILES: CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Molecular Formula: C13H10N4O2S3
Molecular Weight: 350.4 g/mol

S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate

CAS No.: 80756-85-0

VCID: VC0194001

Molecular Formula: C13H10N4O2S3

Molecular Weight: 350.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate - 80756-85-0

Description

S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate, also known as C13H10N4O2S3, is a chemical compound with a molecular weight of 350.43 . It appears as a pale yellow solid . The compound has a melting point between 128-130 °C . It is slightly soluble in both chloroform and methanol . S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate is moisture sensitive and should be stored in a refrigerator under an inert atmosphere .

This chemical is used in the synthesis of Cefotaxime and related derivatives, including Ceftriaxone . It is also known by several synonyms, including Ceftriaxone Sodium intermediate, AE-active ester, and Ceftriaxone EP Impurity D . The IUPAC name for S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate is S-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate .

CAS No. 80756-85-0
Product Name S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate
Molecular Formula C13H10N4O2S3
Molecular Weight 350.4 g/mol
IUPAC Name S-(1,3-benzothiazol-2-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate
Standard InChI InChI=1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15)
Standard InChIKey COFDRZLHVALCDU-UHFFFAOYSA-N
SMILES CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Canonical SMILES CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Appearance Pale Yellow Solid
Purity > 95%
Synonyms (αZ)-2-Amino-α-(methoxyimino)-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester; (Z)-2-Amino-α-(methoxyimino)-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester; (Z)-2-[Methoxyimino]-2-(2-aminothiazol-4-yl)acetic Acid S-2-Benzothiazole Ester; S-(Benz
PubChem Compound 5702580
Last Modified Aug 15 2023

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